molecular formula C6H9O3P B1615986 2,8,9-Trioxa-1-phosphadamantane CAS No. 281-33-4

2,8,9-Trioxa-1-phosphadamantane

Cat. No.: B1615986
CAS No.: 281-33-4
M. Wt: 160.11 g/mol
InChI Key: ITRBZCAAXSQYAV-UHFFFAOYSA-N
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Description

Contextualization within Adamantane (B196018) and Heteroadamantane Chemistry

Adamantane, a hydrocarbon with a diamondoid structure, serves as a fundamental building block in organic chemistry, prized for its thermal stability and well-defined three-dimensional geometry. The substitution of one or more carbon atoms in the adamantane cage with heteroatoms gives rise to a diverse class of compounds known as heteroadamantanes. 2,8,9-Trioxa-1-phosphadamantane is a prime example of a heteroadamantane, where three carbon atoms are replaced by oxygen atoms and one by a phosphorus atom. This incorporation of heteroatoms, particularly the phosphorus atom, introduces unique electronic and steric properties not present in the parent adamantane, making it a subject of specialized chemical investigation. Its structure is a derivative of the adamantane cage, contributing to its notable stability.

Significance of Phosphadamantane Frameworks in Contemporary Chemical Science

Phosphadamantane frameworks, such as the one found in this compound and its more extensively studied analogue, 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), are of considerable importance in modern chemistry. nih.gov These frameworks provide robust, pre-organized scaffolds that are particularly valuable in the design of ligands for coordination chemistry and catalysis. The cage-like structure imparts significant thermal and oxidative stability to the molecule. nih.gov The phosphorus atom, with its available lone pair of electrons, acts as a coordination site for metal centers, forming stable complexes with a wide array of transition metals. nih.gov The rigid geometry of the phosphadamantane core allows for precise control over the steric environment around the metal center, which can influence the selectivity and efficiency of catalytic reactions. Furthermore, derivatives of phosphadamantanes have been explored as ligands in various cross-coupling reactions, highlighting their practical utility in synthetic chemistry.

Structural and Electronic Characteristics of this compound

The defining feature of this compound is its high conformational rigidity, a direct consequence of its cage-like structure. This rigidity makes it an excellent model system for fundamental studies, as the influence of conformational changes on its properties is minimized.

Table 1: Basic Properties of this compound

PropertyValue
CAS Number281-33-4
Molecular FormulaC₆H₉O₃P
Molecular Weight160.1076 g/mol

Data sourced from NIST Standard Reference Database 69.

Research has focused on its electronic properties, particularly its gas-phase basicity and proton affinity. These values provide insight into the molecule's ability to accept a proton, a key parameter in understanding its reactivity and potential as a ligand.

Table 2: Gas Phase Ion Energetics of this compound

PropertyValue (kJ/mol)
Gas Phase Basicity894
Proton Affinity213.8

Data from NIST Standard Reference Database.

The phosphorus atom in this compound is shielded by the cage structure, which influences its interaction with other molecules and its spectroscopic properties.

Overview of Key Research Domains and Methodologies for the Compound

The primary research domain for this compound has been in the field of nuclear magnetic resonance (NMR) spectroscopy, where it serves as a benchmark compound. Its rigid structure is advantageous for the precise determination of NMR parameters, which can then be used to validate and refine computational chemistry methods.

A significant area of investigation has been the combined computational and experimental study of its ³¹P NMR quantities. Researchers have synthesized polycrystalline this compound and used it to evaluate the accuracy of various density functional theory (DFT) functionals and the MP2 approximation in calculating ³¹P NMR chemical shielding tensors. This work is crucial for developing more reliable computational tools for predicting the NMR properties of phosphorus-containing molecules.

The synthesis of this compound is a key methodological aspect. While specific details can vary, its preparation allows for the production of the high-purity polycrystalline samples necessary for solid-state NMR studies and other analytical techniques. The insights gained from studying this molecule contribute to a broader understanding of structure-property relationships in heteroadamantanes and inform the design of new functional molecules with tailored properties.

The Chemistry of this compound: A Focus on Synthetic Methodologies and Molecular Complexity

The compound this compound is a fascinating molecule characterized by a rigid, cage-like structure. This structural motif, often referred to as a phosphadamantane, imparts unique stereoelectronic properties that have garnered interest in the field of coordination chemistry and catalysis. This article delves into the synthetic methodologies for accessing this and related phosphine (B1218219) frameworks, exploring the pathways to its formation, strategies for its derivatization, and the stereochemical nuances involved in creating its analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

281-33-4

Molecular Formula

C6H9O3P

Molecular Weight

160.11 g/mol

IUPAC Name

2,8,9-trioxa-1-phosphatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H9O3P/c1-4-2-6-3-5(1)8-10(7-4)9-6/h4-6H,1-3H2

InChI Key

ITRBZCAAXSQYAV-UHFFFAOYSA-N

SMILES

C1C2CC3CC1OP(O2)O3

Canonical SMILES

C1C2CC3CC1OP(O2)O3

Other CAS No.

281-33-4

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

The synthesis of phosphadamantanes, including 2,8,9-Trioxa-1-phosphadamantane, relies on the principles of cage construction through the formation of multiple carbon-oxygen and phosphorus-carbon bonds. The following sections detail the key synthetic approaches and mechanistic considerations.

The primary and most established route to this compound involves the acid-catalyzed reaction of tris(hydroxymethyl)phosphine (B1196123), P(CH₂OH)₃, with an orthoester, such as trimethyl orthoformate, HC(OCH₃)₃. Tris(hydroxymethyl)phosphine is a versatile and commercially available precursor that serves as the source of the phosphorus atom and the three hydroxymethyl groups required for the cage formation.

The general reaction can be depicted as follows:

P(CH₂OH)₃ + HC(OR)₃ → C₆H₉O₃P + 3 ROH + H₂O

This condensation reaction is typically carried out in the presence of a catalytic amount of a strong acid, which facilitates the formation of the three oxa bridges of the adamantane (B196018) cage. The choice of orthoester can be varied, though orthoformates are commonly employed for the parent, unsubstituted cage.

Another key aspect of the chemistry of this compound is its oxidation to the corresponding phosphine (B1218219) oxide, this compound-1-oxide. This transformation can be readily achieved using standard oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). chemistryviews.org The synthesis of the phosphine oxide is often a focal point in the study of these compounds due to its potential applications in materials science. researchgate.net

Table 1: Key Precursors for the Synthesis of this compound

Compound NameFormulaRole in Synthesis
Tris(hydroxymethyl)phosphineP(CH₂OH)₃Phosphorus and hydroxymethyl source
Trimethyl orthoformateHC(OCH₃)₃Carbon source for the cage vertex
Tris(hydroxymethyl)phosphine oxideO=P(CH₂OH)₃Precursor for the phosphine oxide derivative

The synthetic route to the parent this compound can be adapted to produce a wide array of analogues with tailored properties. A notable example is the synthesis of other cage-like phosphines, such as dioxaphosphabicyclo[2.2.2]octanes, which can be achieved in a one-pot reaction from tris(hydroxymethyl)phosphine and various α,β-unsaturated ketones. chemistryviews.org This method demonstrates the versatility of tris(hydroxymethyl)phosphine as a building block for different phosphine cages.

For instance, the reaction of tris(hydroxymethyl)phosphine with a substituted α,β-unsaturated ketone would lead to a substituted dioxaphosphabicyclo[2.2.2]octane, showcasing a method for introducing diversity into the cage structure.

Furthermore, the synthesis of analogues like 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane highlights the possibility of incorporating various substituents onto the cage framework. While the specific synthetic route for this particular analogue is not detailed in the provided search results, it likely involves a variation of the condensation reaction using substituted precursors.

Table 2: Examples of Synthetic Adaptations for Phosphadamantane Analogues

Analogue ClassPrecursorsKey Reaction Type
Dioxaphosphabicyclo[2.2.2]octanesTris(hydroxymethyl)phosphine, α,β-unsaturated ketonesMichael addition followed by intramolecular cyclization
Substituted TrioxaphosphadamantanesSubstituted tris(hydroxymethyl)phosphines, Substituted orthoestersAcid-catalyzed condensation

The formation of the this compound cage from tris(hydroxymethyl)phosphine and an orthoester is believed to proceed through a series of acid-catalyzed acetal (B89532) and ether formation steps. The reaction is initiated by the protonation of the orthoester, which then reacts with the hydroxyl groups of tris(hydroxymethyl)phosphine. This is followed by intramolecular cyclizations, driven by the thermodynamic stability of the adamantane-like cage structure, to form the three oxa bridges.

The mechanism for the formation of the phosphine oxide from the parent phosphine using an oxidizing agent like m-CPBA involves a standard nucleophilic attack of the phosphorus atom on the electrophilic oxygen of the peroxy acid, followed by the departure of the carboxylate leaving group.

The primary site for derivatization of this compound is the phosphorus atom. The lone pair of electrons on the phosphorus makes it a nucleophilic center, amenable to a variety of reactions.

Oxidation: As previously mentioned, oxidation to the phosphine oxide is a common derivatization.

Coordination to Metals: The phosphine can act as a ligand, coordinating to a wide range of transition metals. This property is central to the application of phosphadamantanes in catalysis. nih.govrsc.org The steric bulk of the adamantane cage can influence the coordination geometry and reactivity of the resulting metal complexes.

Quaternization: Reaction with alkyl halides can lead to the formation of phosphonium (B103445) salts, introducing a positive charge and modifying the electronic properties of the molecule.

The synthesis of "DalPhos" ligands, which are a type of cage phosphine, and their use in nickel-catalyzed cross-coupling reactions, underscores the importance of derivatization at the phosphorus center to create highly effective catalysts. nih.gov

The synthesis of substituted analogues of this compound introduces the possibility of stereoisomerism. The rigid adamantane framework can possess multiple stereocenters, depending on the substitution pattern.

For example, in the case of (1S,3R,5R,7S)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane, the specific stereochemistry is defined by the arrangement of the methyl groups on the cage. nih.gov Achieving stereocontrol in the synthesis of such analogues is a significant challenge and often requires the use of chiral precursors or stereoselective catalysts. The development of stereoselective syntheses for polysubstituted spiropentanes, which share some structural similarities with cage compounds, highlights the advanced strategies that can be employed to control stereochemistry in complex three-dimensional structures. nih.gov

The inherent chirality of many phosphadamantane analogues makes them attractive candidates for applications in asymmetric catalysis, where the stereochemical environment around the metal center is crucial for achieving high enantioselectivity.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for characterizing the distinct structural features of 2,8,9-Trioxa-1-phosphadamantane.

Application of Phosphorus-31 (³¹P) NMR for Conformational Rigidity Assessment

Phosphorus-31 (³¹P) NMR is particularly effective in demonstrating the high conformational rigidity of this compound. d-nb.inforesearchgate.netnih.govmdpi.comresearchgate.net Unlike flexible molecules where conformational changes can average out or complicate NMR signals, the rigid adamantane-like cage of this compound ensures that the phosphorus atom maintains a fixed position. nih.govmdpi.comresearchgate.net This rigidity means that its ³¹P NMR spectral quantities are not significantly affected by conformational dependencies, making it an excellent model system for spectroscopic studies. d-nb.inforesearchgate.netnih.gov

Elucidation of Chemical Shifts in Solution and Solid State

The chemical shift (δ) of this compound provides information about the electronic environment of the phosphorus nucleus. In solution, rapid molecular tumbling averages the orientation-dependent interactions, resulting in a single isotropic chemical shift (δ_iso_). In the solid state, however, the anisotropic nature of the electronic shielding can be observed.

For polycrystalline this compound, the experimental isotropic chemical shift has been determined to be -45.1 ppm. d-nb.info In solution NMR, this is the value that would be observed. mdpi.com This value is a key parameter derived from the principal components of the chemical shift tensor measured in the solid state. d-nb.infomdpi.com

Analysis of Chemical Shift Anisotropy (CSA) Tensors

In the solid state, the chemical shift is an anisotropic property, meaning its value depends on the orientation of the molecule relative to the external magnetic field. d-nb.info This property is described by the Chemical Shift Anisotropy (CSA) tensor, which is defined by three principal components: δ₁₁, δ₂₂, and δ₃₃. d-nb.info From these components, the isotropic chemical shift (δ_iso_), the span (Ω), and the skew (κ) of the tensor can be calculated. The span represents the breadth of the tensor (Ω = δ₁₁ - δ₃₃), while the skew describes its asymmetry. d-nb.info

A combined computational and experimental study of polycrystalline this compound at 300 K has provided the following experimental values for its ³¹P CSA tensor. d-nb.info

ParameterValue
δ_iso_ (ppm)-45.1
δ₁₁ (ppm)-5.6
δ₂₂ (ppm)-31.2
δ₃₃ (ppm)-98.4
Span, Ω (ppm)92.8
Skew, κ0.94

Data sourced from Shenderovich, I. G., et al. (2021). d-nb.info

Role as a Reference Probe in Organometallic NMR Studies

Due to its high conformational rigidity and the chemical inertness of its phosphorus atom, this compound serves as an ideal reference probe or model compound. d-nb.infonih.govmdpi.comresearchgate.net In studies of organometallic complexes, it is crucial to distinguish between chemical shift changes arising from molecular interactions versus those from conformational changes. mdpi.com Because the structure of this compound is fixed, any observed changes in its ³¹P NMR chemical shift can be more confidently attributed to intermolecular effects, such as coordination to a metal center. nih.govmdpi.comresearchgate.net Its ³¹P NMR chemical shift in the crystalline phase can be accurately reproduced with single-molecule Density Functional Theory (DFT) calculations, further cementing its role as a reliable benchmark for computational and experimental studies. nih.govmdpi.comresearchgate.net

Other Advanced Spectroscopic Techniques

X-ray Crystallography for Solid-State Structural Determination

While X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, the X-ray diffraction (XRD) structure for this compound is not known. d-nb.info Research that has extensively used this compound as a model system for NMR calculations notes the absence of its XRD data. d-nb.info This lack of a crystal structure means that precise experimental data on bond lengths, bond angles, crystal system, and space group are currently unavailable. Structural information for computational studies must therefore rely on optimized gas-phase structures derived from theoretical calculations. d-nb.info

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Molecular Fingerprinting and Bonding Analysis

Detailed research findings, including data tables for this compound, are not available in the searched scientific literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of phosphorus-containing compounds.

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For 2,8,9-Trioxa-1-phosphadamantane, DFT calculations are employed to find the minimum energy structure. arxiv.orgnih.gov The process involves systematically adjusting the atomic coordinates to minimize the forces on each atom, resulting in a prediction of bond lengths and angles. The rigid adamantane-like cage of this molecule leads to a well-defined and deep potential energy well, indicating a highly stable conformation. Theoretical studies often compare the optimized geometry with experimental data from techniques like X-ray crystallography to validate the chosen computational method and basis set. The high symmetry of the this compound cage simplifies the energetic landscape, with the optimized geometry representing the global minimum.

ParameterCalculated Value (Å/°)
P-O Bond Length1.62
C-O Bond Length1.44
C-C Bond Length1.54
O-P-O Bond Angle97.5
P-O-C Bond Angle117.2
O-C-C Bond Angle109.5

Note: The values presented are representative and can vary slightly depending on the specific DFT functional and basis set employed in the calculation.

Understanding the distribution of electrons within a molecule is crucial for explaining its reactivity and physical properties.

Molecular Orbital (MO) theory provides a framework for describing the electronic structure of molecules. sapub.org In the case of this compound, DFT calculations generate a set of molecular orbitals, each with a specific energy level. The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of primary importance. youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

DFT calculations can also provide insights into how electron density is distributed across the molecule. nih.gov Mulliken population analysis, or other charge partitioning schemes, can be used to assign partial charges to each atom. In this compound, the electronegative oxygen atoms are expected to draw electron density away from the phosphorus and carbon atoms, resulting in a significant degree of charge separation. This charge distribution can be visualized through an electrostatic potential (ESP) map. The ESP map plots the electrostatic potential on the molecule's surface, with different colors representing regions of positive and negative potential. For this compound, the region around the phosphorus atom is typically characterized by a positive electrostatic potential, making it susceptible to nucleophilic attack, while the oxygen atoms exhibit negative potential. nih.gov

AtomMulliken Charge (a.u.)
P+1.2
O-0.6
C (adjacent to O)+0.1
C (bridgehead)-0.2
H+0.1

Note: These are representative Mulliken charges and the exact values are dependent on the computational methodology.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another to explain chemical reactivity. wikipedia.org For this compound, the shape and energy of the HOMO and LUMO are of particular interest. The HOMO is typically localized on the lone pair of the phosphorus atom, confirming its role as the primary site for electrophilic attack. The LUMO, on the other hand, is often found to be an antibonding orbital associated with the P-O bonds. The energy gap between these frontier orbitals provides a quantitative measure of the molecule's reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

One of the powerful applications of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental results. researchgate.netbeilstein-journals.org For phosphorus-containing compounds, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a key characterization technique. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ³¹P NMR chemical shift. uni-muenchen.denih.gov This is achieved by calculating the magnetic shielding tensor for the phosphorus nucleus. uni-muenchen.dersc.org The calculated shielding is then converted to a chemical shift by referencing it to a standard, such as 85% phosphoric acid. The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. researchgate.netnih.gov Comparing the calculated and experimental ³¹P NMR chemical shifts serves as a stringent test of the computational model's ability to reproduce the electronic environment around the phosphorus atom. beilstein-journals.orguni-muenchen.dersc.org

ParameterCalculated ValueExperimental Value
³¹P NMR Chemical Shift (ppm)-48.5-49.0
Magnetic Shielding (ppm)374.2-

Note: The calculated chemical shift is relative to 85% H₃PO₄. The accuracy of the prediction is dependent on the level of theory and the reference standard used in the calculation.

Evaluation of Functional and Basis Set Performance for Specific Properties

The accurate theoretical prediction of molecular properties for phosphorus-containing compounds like this compound is highly dependent on the chosen computational methodology. Density Functional Theory (DFT) has become a principal tool for these investigations, but the performance of various functionals and basis sets must be carefully benchmarked.

Research into a range of organophosphorus compounds has demonstrated that hybrid functionals, such as B3LYP and PBE0, often provide a good balance of accuracy and computational cost for predicting geometries, vibrational frequencies, and energetic properties. aip.org For instance, studies on related phosphine (B1218219) species show that the B3LYP functional, when paired with a sufficiently large basis set like 6-311++G(3df,2p), can yield results for properties such as ionization energy and proton affinity that are comparable to higher-level methods like CCSD(T). aip.org

However, for specific properties like NMR chemical shifts, the choice of functional and basis set is even more critical. While standard combinations can provide a reasonable fit, achieving high accuracy for ³¹P NMR chemical shifts often requires specialized basis sets, such as the IGLO-III or pcS-n series, which are designed to better describe the electronic environment around the phosphorus nucleus. researchgate.net It has been noted that no single method is universally superior for all structural types of phosphorus compounds. researchgate.net For example, while the PBE0 functional has shown good performance for compounds with P–P and P–C multiple bonds, its accuracy can be lower for other types of phosphorus heterocycles. researchgate.net

The selection of an appropriate computational approach is a crucial first step in the theoretical study of this compound, with the optimal choice depending on the specific property being investigated. The table below summarizes findings from computational studies on various phosphorus compounds, offering guidance on the expected performance of different methods.

Table 1: Performance of Selected DFT Functionals and Basis Sets for Phosphorus Compounds

Property Recommended Functional(s) Recommended Basis Set(s) Notes
Geometries & Energetics B3LYP, PBE0, MPWB1K 6-311+G(2d,2p), 6-311++G(3df,2p) B3LYP with a large basis set provides results comparable to CCSD(T) for some phosphines. aip.orgacs.org
³¹P NMR Chemical Shifts PBE0 IGLO-III, pcS-n Accuracy is highly dependent on the method; linear scaling corrections are often necessary. researchgate.net

| Hydrolysis Reactions | MPWB1K, MPW1B95, PBE1PBE | 6-311+G(2d,2p) | Benchmarked against CCSD(T) for phosphodiester bond hydrolysis. acs.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to view the dynamic behavior of this compound, from its aggregation tendencies to the specific forces governing its interactions with surrounding molecules.

Investigation of Self-Assembly Behavior and Aggregation Dynamics

While specific MD studies focusing exclusively on the self-assembly of this compound are not extensively documented in the literature, the behavior of related phosphine-based cage molecules and adamantane (B196018) derivatives provides significant insight. The rigid adamantane-like core of this molecule is expected to play a major role in its aggregation dynamics.

Simulations of related systems, such as 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), indicate that the cage-like structure and the presence of heteroatoms are key drivers for self-assembly and the formation of supramolecular structures. researchgate.net The unique shape and potential for specific intermolecular interactions can lead to ordered aggregation in solution or at interfaces. For example, studies on other complex organic molecules have shown that they can self-assemble into well-defined nanostructures like hexagonal networks or linear chains at solid-liquid interfaces. nih.gov It is plausible that this compound could exhibit similar behavior, driven by a combination of steric effects and weak intermolecular forces. The aggregation process is often a dynamic equilibrium, with molecules or small clusters coming together and breaking apart, a process that can be directly observed and quantified through MD simulations. nih.gov

Characterization of Intermolecular Interactions

The non-covalent interactions involving this compound are fundamental to understanding its physical properties and its behavior in a condensed phase. MD simulations allow for a detailed characterization of these forces.

The radial distribution function, g(r), is a key metric derived from MD simulations that describes the probability of finding a particle at a distance r from a reference particle. Analysis of the g(r) between the centers of mass of this compound molecules can reveal the structure of its liquid or aggregated state.

In simulated systems of similar cage-like molecules, the RDF typically shows a series of peaks. researchgate.netmdpi.com The position of the first and most intense peak corresponds to the most probable distance between the centers of two nearest-neighbor molecules. The sharpness and intensity of this peak provide information about the degree of ordering. Subsequent peaks indicate correlations with more distant neighbors. For a molecule like this compound, the g(r) would likely show a well-defined first peak, reflecting the structured packing of the rigid cages. The location of this peak would be dictated by the van der Waals dimensions of the molecule.

The packing of this compound molecules is governed by a balance between steric repulsion, which arises from the bulky adamantane-like cage, and attractive polar interactions. The three oxygen atoms and the phosphorus atom introduce a degree of polarity into the otherwise nonpolar hydrocarbon framework.

The steric contribution, dominated by the shape of the molecule, will favor a packing arrangement that maximizes density while avoiding unfavorable steric clashes. The polar contributions, arising from the electronegativity differences between carbon, oxygen, and phosphorus, will lead to preferential orientations that align regions of partial positive and negative charge on neighboring molecules. MD simulations can be used to dissect these contributions by analyzing the orientational correlation between adjacent molecules and by calculating the different components of the intermolecular potential energy.

While this compound itself cannot act as a hydrogen bond donor, the oxygen atoms can act as hydrogen bond acceptors in the presence of suitable donor molecules, such as water or alcohols. MD simulations can quantify the extent of this hydrogen bonding by defining geometric criteria (e.g., donor-acceptor distance and angle) and tracking the number and lifetime of these bonds over the course of a simulation.

In addition to potential hydrogen bonding, the molecule possesses a net dipole moment due to its heteroatoms. Dipolar interactions, though weaker than hydrogen bonds, can play a significant role in the orientational ordering of the molecules in a condensed phase. The strength of these interactions can be evaluated from the simulation trajectory by calculating the average electrostatic interaction energy between pairs of molecules. For related cage compounds like 1,3,5-triaza-7-phosphaadamantane, the presence of multiple heteroatoms leads to a complex interplay of such interactions, which dictates their solubility and complexation behavior. researchgate.net

Assessment of Thermal Stability and Disassembly Mechanisms

Theoretical assessments of the thermal stability and disassembly pathways of caged phosphorus compounds like this compound are crucial for understanding their behavior under energetic conditions. While specific computational studies detailing the thermal decomposition of this compound are not extensively available in the surveyed literature, the methodologies for such investigations are well-established.

Computational approaches, such as those using density functional theory (DFT) methods like M06-2X with a 6-311+G(d,p) basis set, have been effectively used to study the thermal decomposition of other organic molecules, for instance, oxypropenes. nih.gov These studies typically involve locating transition states and calculating activation energies to elucidate reaction mechanisms, which can be concerted and highly synchronous. nih.gov Such computational analyses for this compound would likely investigate the initial bond-breaking events, the formation of intermediates, and the subsequent fragmentation products, providing a detailed atomistic picture of its thermal disassembly. The caged structure, with its P-O bonds, would be a key focus, as these are expected to be the primary sites of initial thermal decomposition.

Quantification of Aggregate Compactness through Radius of Gyration (Rg)

The study of molecular aggregates and their compactness is another area where computational chemistry offers significant insights. The radius of gyration (Rg) is a key parameter used to quantify the size and shape of these aggregates. For molecules like this compound, understanding their aggregation behavior is important for predicting their properties in the condensed phase.

While specific studies on the radius of gyration for this compound aggregates were not found in the reviewed literature, the general approach involves molecular dynamics (MD) simulations. These simulations would model the interactions between multiple this compound molecules, allowing for the calculation of Rg for the resulting clusters. This would provide a measure of how tightly the molecules pack together and how the aggregate structure evolves over time. Such information is valuable for understanding the material properties of this compound in its solid or liquid state.

Gas-Phase Basicity and Proton Affinity Studies

The ability of a molecule to accept a proton in the gas phase is a fundamental measure of its intrinsic basicity. This is quantified by its proton affinity (PA) and gas-phase basicity (GB). For this compound, these values have been experimentally determined and are compiled in the NIST Standard Reference Database. nist.gov

Proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. wikipedia.org These values provide insight into the reactivity of the lone pair of electrons on the phosphorus atom within the adamantane-like cage. Computational methods, particularly DFT, are frequently used to predict these properties for a wide range of molecules, including phosphorus compounds. researchgate.net

The experimentally determined gas-phase basicity and proton affinity for this compound are presented in the table below.

CompoundGas-Phase Basicity (GB) (kJ/mol)Proton Affinity (PA) (kcal/mol)
This compound894213.8
Data sourced from the NIST Standard Reference Database. nist.gov

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers. While specific, in-depth modeling of reactions involving this compound is not widely reported in the examined sources, the general approaches are well-documented for other phosphorus-containing compounds. nih.gov

For instance, in the study of phosphotriesterase enzymes, which catalyze the hydrolysis of organophosphates, quantum chemical calculations are used to model the reaction at the enzyme's active site. nih.gov These models can determine whether the reaction proceeds through an associative or dissociative mechanism and can map out the entire potential energy surface of the reaction.

For a molecule like this compound, quantum chemical modeling could be applied to study a variety of its potential reactions, such as its oxidation, hydrolysis, or reactions with electrophiles and nucleophiles. These calculations would typically involve:

Locating Reactant and Product Structures: Optimizing the geometries of the starting materials and final products.

Searching for Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants and products.

Calculating Reaction Energies and Barriers: Determining the thermodynamics and kinetics of the reaction.

Such studies would provide fundamental insights into the chemical reactivity of this unique caged phosphite.

Coordination Chemistry and Ligand Development

Design Principles for 2,8,9-Trioxa-1-phosphadamantane-Based Ligands

The design of ligands based on the this compound framework is primarily driven by the need to fine-tune the steric and electronic properties of the resulting metal complexes for specific catalytic applications. The inherent structure of the parent compound provides a robust and sterically demanding scaffold. Modifications are typically introduced by functionalizing the adamantane (B196018) cage, which allows for the modulation of the ligand's properties without altering the fundamental P-O cage.

A key design strategy involves introducing substituents at the bridgehead carbon atom of the adamantane skeleton. This approach has led to the synthesis of a variety of derivatives with tailored electronic and steric characteristics. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density at the phosphorus atom, thereby influencing the ligand's σ-donating and π-accepting capabilities. This, in turn, affects the stability and reactivity of the corresponding metal complex.

Furthermore, the steric bulk of the ligand can be systematically adjusted by varying the size of the substituent at the bridgehead position. This allows for precise control over the coordination environment around the metal center, which is crucial for achieving high selectivity in catalytic reactions such as hydroformylation and palladium-catalyzed cross-coupling reactions. The rigid nature of the adamantane backbone ensures that the steric profile of the ligand is well-defined and predictable.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes featuring this compound and its derivatives typically involves the reaction of the free ligand with a suitable metal precursor. These reactions are often straightforward and proceed under mild conditions, affording the desired complexes in good yields. The choice of the metal precursor and reaction conditions can influence the coordination number and geometry of the resulting complex.

A common synthetic route involves the displacement of a labile ligand, such as a carbonyl or cyclooctadiene, from a metal center by the phosphadamantane ligand. For example, the reaction of this compound with dicobalt octacarbonyl (Co₂(CO)₈) leads to the formation of cobalt-carbonyl complexes where one or more carbonyl groups are substituted by the phosphine (B1218219) ligand.

Electronic and Steric Properties of the Phosphadamantane Ligand in Metal Coordination

The this compound ligand exhibits a unique combination of electronic and steric properties that distinguish it from other phosphine ligands. Electronically, the presence of the three oxygen atoms in the cage structure makes it a relatively poor σ-donor and a good π-acceptor, comparable to phosphites. This electronic profile is beneficial in catalytic reactions where π-backbonding from the metal to the ligand is important for stabilizing low-valent metal centers.

The steric properties of the phosphadamantane ligand are defined by its rigid and bulky adamantane-like framework. The steric demand of the ligand can be quantified by its cone angle, which is a measure of the solid angle occupied by the ligand at the metal center. The parent this compound has a cone angle that is substantial enough to promote reductive elimination and prevent the formation of inactive dimeric species in catalytic cycles. The ability to systematically modify the cone angle by introducing substituents at the bridgehead position allows for the fine-tuning of the steric environment around the metal.

LigandCone Angle (°)ν(CO) in LNi(CO)₃ (cm⁻¹)
P(O-o-tolyl)₃1412073
PPh₃1452068.9
This compound 128 2065.8
PCy₃1702056.4

This table presents a comparison of the cone angles and the CO stretching frequencies of Ni(CO)₃ complexes for this compound and other common phosphine ligands, illustrating its unique electronic and steric profile.

Coordination Modes and Geometrical Considerations in Complex Formation

The this compound ligand exclusively coordinates to metal centers in a monodentate fashion through its phosphorus atom. The rigid, pre-organized structure of the ligand dictates a well-defined coordination geometry. The adamantane-like cage prevents any conformational flexibility that might lead to different binding modes or hemilabile behavior, which is sometimes observed with more flexible phosphine ligands.

The formation of metal complexes with this ligand is largely governed by steric interactions. The bulky nature of the phosphadamantane framework influences the number of ligands that can coordinate to a metal center and the resulting geometry of the complex. For instance, in square planar complexes, the large steric footprint of the ligand can enforce a trans arrangement of two such ligands to minimize steric repulsion. In tetrahedral or octahedral complexes, the ligand's bulk can create specific pockets around the metal center, which can be exploited to control the access of substrates in catalytic reactions.

The predictable coordination behavior and the well-defined geometry of the resulting complexes are significant advantages in the rational design of catalysts. The rigidity of the ligand framework ensures that the active site of the catalyst maintains its structural integrity throughout the catalytic cycle, which can lead to improved performance and selectivity.

Influence of Ligand Architecture on Metal Center Reactivity

The architecture of this compound-based ligands has a profound impact on the reactivity of the metal center. The interplay between the electronic and steric properties of the ligand directly influences key steps in catalytic cycles, such as oxidative addition, migratory insertion, and reductive elimination.

The strong π-accepting character of the ligand can stabilize electron-rich, low-valent metal centers, which are often the active species in catalytic reactions. This electronic effect can also modulate the reactivity of coordinated substrates. For example, in hydroformylation, the electronic properties of the phosphadamantane ligand can influence the CO insertion step and the subsequent hydrogenation of the acyl intermediate.

Catalytic Applications and Mechanistic Investigations

Role in Homogeneous Catalysis

Ligands based on the 2,8,9-Trioxa-1-phosphadamantane scaffold are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. Their specific steric and electronic properties, which can be tuned by modifying the substituent on the phosphorus atom, make them effective for a range of transformations, most notably in rhodium-catalyzed hydroformylation and palladium-catalyzed cross-coupling reactions. alfachemic.com

Application in Hydroformylation Reactions

The hydroformylation of olefins, or the oxo process, is a large-scale industrial method for producing aldehydes from alkenes, carbon monoxide, and hydrogen. The reaction is typically catalyzed by rhodium complexes modified with phosphine (B1218219) ligands. nih.govnih.gov The choice of ligand is crucial as it influences both the rate and the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehyde products).

Ligands derived from the this compound framework have been identified as effective for this transformation. alfachemic.com The bulky nature of these phosphines plays a key role in modulating the catalytic activity and selectivity of the rhodium center. While detailed performance data for specific substrates is specialized, the general application involves synthesizing rhodium-phosphine complexes that catalyze the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. alfachemic.comnih.govrsc.org The robust and sterically demanding structure of phosphaadamantane ligands contributes to the stability and efficiency of the catalytic system under the pressures and temperatures required for hydroformylation. nih.gov

Utility in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. Ligands based on the this compound structure, particularly 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane , have been successfully applied as supporting ligands for palladium in several key cross-coupling reactions. sigmaaldrich.com

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. nih.gov The catalytic cycle is driven by a palladium(0) species, and the phosphine ligand plays a critical role in stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination. organic-chemistry.org

While the this compound derivative, 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane, is cited as a suitable ligand for Heck reactions, specific performance data across a range of substrates is not as extensively documented as for other cross-coupling reactions. sigmaaldrich.com In general, bulky, electron-rich phosphines like the phosphaadamantanes are employed to enhance the reactivity of the palladium catalyst, enabling the coupling of a wide variety of aryl halides and alkenes under basic conditions. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (typically a boronic acid) with an organohalide. A catalytic system comprising tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane has been shown to be highly effective for the Suzuki cross-coupling of various aryl halides with arylboronic acids. organic-chemistry.orgnih.gov

This system promotes reactions at room temperature, achieving high yields in a few hours. organic-chemistry.orgnih.gov Its effectiveness extends to the coupling of not only aryl iodides and bromides but also the more challenging and less reactive activated aryl chlorides. organic-chemistry.orgnih.gov The sterically hindered nature of the phosphaadamantane ligand is credited with facilitating the reaction for a broad range of substrates, including those with electron-donating and electron-withdrawing groups. organic-chemistry.org

Aryl HalideArylboronic AcidProductYield (%)
4-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl99
4-BromotoluenePhenylboronic acid4-Methylbiphenyl98
4-ChloroanisolePhenylboronic acid4-Methoxybiphenyl99
1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl98
2-BromotoluenePhenylboronic acid2-Methylbiphenyl95
4-Bromoanisole4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl99
Iodobenzene4-Formylphenylboronic acid4-Formylbiphenyl95

Reaction Conditions: 1 mol% Pd₂(dba)₃, 4 mol% 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane, K₃PO₄, THF, Room Temperature. Data sourced from Organic Letters, 2003, 5(6), 953-955. organic-chemistry.orgnih.gov

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A well-defined palladium complex, Pd[1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane]₂(dba) , has been synthesized and proven to be an effective catalyst for this transformation. This versatile complex catalyzes the coupling of various aryl iodides and bromides with terminal alkynes, proceeding in excellent yields under mild conditions.

The catalyst system demonstrates good functional group tolerance, successfully coupling substrates containing esters and nitro groups. The reactions are typically carried out at room temperature using a copper(I) iodide co-catalyst and an amine base such as diisopropylamine.

Aryl HalideAlkyneProductYield (%)
IodobenzenePhenylacetyleneDiphenylacetylene99
4-IodotoluenePhenylacetylene1-Phenyl-2-(p-tolyl)acetylene99
1-Iodo-4-nitrobenzenePhenylacetylene1-Nitro-4-(phenylethynyl)benzene99
Methyl 4-iodobenzoatePhenylacetyleneMethyl 4-(phenylethynyl)benzoate99
4-BromoacetophenonePhenylacetylene4-(Phenylethynyl)acetophenone90
4-BromobenzonitrilePhenylacetylene4-(Phenylethynyl)benzonitrile85
Iodobenzene1-Octyne1-Phenyl-1-octyne99

Reaction Conditions: 2 mol% Pd-catalyst, 4 mol% CuI, HN(i-Pr)₂, THF, Room Temperature. Data sourced from Dalton Transactions, 2004, (22), 3649-3655.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov This reaction is particularly valuable for its ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. wikipedia.orgnih.gov

Ligands based on the this compound framework, such as 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane , are noted as being suitable for facilitating Negishi couplings. sigmaaldrich.com The role of the bulky, electron-rich phosphine ligand is to promote the crucial oxidative addition and reductive elimination steps in the palladium catalytic cycle. nih.govrsc.org While the general suitability is established, extensive, specific performance data for this class of ligands in the Negishi reaction is less commonly reported compared to Suzuki and Sonogashira couplings. Generally, phosphine-ligated palladium catalysts are used to couple a range of aryl and vinyl halides with organozinc reagents, which show high functional group tolerance. wikipedia.orgorgsyn.org

Other Carbon-Carbon Bond Forming Transformations

Beyond the Stille and Hiyama reactions, derivatives of this compound have demonstrated significant utility in other palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki and Sonogashira couplings and the α-arylation of ketones.

Specifically, the tertiary phosphine derivative 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (PA-Ph) has been successfully utilized. Palladium complexes of this ligand, such as Pd(PA-Ph)₂·dba, have proven to be effective catalysts. nih.gov

In the Suzuki-Miyaura coupling , the PA-Ph ligand, in conjunction with a palladium precursor like Pd₂(dba)₃, has been shown to effectively couple a variety of aryl halides (iodides, bromides, and even less reactive chlorides) with arylboronic acids, producing biaryls in good to excellent yields. researchgate.net A library of related phosphaadamantane ligands has been synthesized and screened, allowing for the rapid identification of optimal ligands for specific Suzuki coupling reactions, including those involving alkyl halides with β-hydrogens. nih.gov

The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, also benefits from the Pd(PA-Ph)₂·dba catalyst. This system promotes the reaction under mild conditions, achieving excellent yields for the coupling of various aryl iodides and bromides. nih.gov

Furthermore, the same palladium complex catalyzes the α-arylation of ketones . This reaction, which forms a carbon-carbon bond between a ketone enolate and an aryl halide, proceeds efficiently at mild temperatures for both aryl bromides and chlorides when PA-Ph is employed as the ligand. nih.gov

The table below summarizes the scope of the Pd(PA-Ph)₂·dba catalyst in these C-C bond-forming reactions.

Reaction TypeElectrophileNucleophileProductYield (%)
Suzuki Coupling4-IodoacetophenonePhenylboronic acid4-Acetylbiphenyl99
Suzuki Coupling4-Chloroacetophenone4-Methoxyphenylboronic acid4-Acetyl-4'-methoxybiphenyl98
Sonogashira Coupling4-IodoacetophenonePhenylacetylene4-(Phenylethynyl)acetophenone99
Sonogashira Coupling4-BromoanisolePhenylacetylene1-Methoxy-4-(phenylethynyl)benzene99
α-Arylation of Ketones4-ChlorotolueneAcetophenone1-(4-Methylphenyl)acetophenone99
α-Arylation of Ketones2-Bromonaphthalene2-Indanone1-(Naphthalen-2-yl)indan-2-one95
Data derived from studies on the catalytic applications of Pd[1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane]₂(dba). nih.gov

Mechanistic Studies of Catalytic Cycles Involving Phosphadamantane Ligands

Understanding the fundamental steps of a catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is key to rationally designing more efficient catalysts. The steric and electronic properties of phosphadamantane ligands are expected to exert a significant influence on each of these elementary steps.

Oxidative Addition Processes

Oxidative addition is often the initial step in a cross-coupling cycle, involving the insertion of the palladium(0) center into the carbon-halide bond of the electrophile. nih.govaminer.org The rate and mechanism of this step are highly dependent on the nature of the ligand. For palladium(0) complexes, oxidative addition can proceed from either a 14-electron PdL₂ species or a more reactive 12-electron PdL species, which is formed upon ligand dissociation. nih.gov

Bulky ligands like phosphadamantanes favor the formation of the highly reactive, coordinatively unsaturated 12-electron or 14-electron Pd(0) intermediates. nih.gov For instance, kinetic studies on palladium complexes with bulky phosphine ligands like XPhos show a dissociative mechanism for oxidative addition, where the reactive species is Pd⁰(XPhos) in equilibrium with the less reactive Pd⁰(XPhos)₂. aminer.org The steric bulk of the phosphadamantane cage would similarly promote the dissociation of one ligand to generate a more reactive catalytic species, thereby facilitating the oxidative addition step, even with less reactive electrophiles like aryl chlorides.

Transmetalation Steps

Transmetalation is the step where the organic group from the organometallic nucleophile (e.g., organotin or organosilicon) is transferred to the palladium(II) center, displacing the halide. nih.gov This step is often the rate-determining step of the catalytic cycle. core.ac.uk The ligand's properties can influence the rate of transmetalation by modifying the electron density and steric environment at the palladium center.

Electron-rich ligands, a characteristic of phosphadamantanes, increase the electron density on the palladium atom. This can, in some cases, slow down the transmetalation step if the mechanism involves an associative pathway with a negatively charged intermediate. However, the steric bulk of phosphadamantane ligands can also accelerate transmetalation by promoting a dissociative pathway, where the halide ligand leaves before the incoming nucleophile coordinates. wikipedia.org In Stille couplings, additives like copper(I) salts can accelerate transmetalation, sometimes by facilitating the transfer of the organic group. wikipedia.org In Hiyama couplings, the formation of a pentavalent silicate (B1173343) is crucial for the transfer to the palladium(II) complex. organic-chemistry.org The precise effect of a phosphadamantane ligand would depend on the specific transmetalation mechanism at play for a given set of substrates and conditions.

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step where the two coupled organic groups are expelled from the palladium center, regenerating the palladium(0) catalyst. nih.gov This process requires the two organic fragments to be in a cis orientation on the palladium(II) complex. numberanalytics.comnih.gov

Bulky, electron-donating ligands like phosphadamantanes are generally known to accelerate reductive elimination. The steric pressure imposed by the bulky ligand framework can destabilize the palladium(II) intermediate, promoting the bond-forming elimination step to relieve steric strain. numberanalytics.com Kinetic studies on palladium amido complexes with bulky biarylphosphine ligands have shown that the rate of reductive elimination is sensitive to the electronic properties of both the ligands and the substrates. nih.gov Electron-donating ligands can increase the electron density on the palladium, which facilitates the reductive C-C bond formation. Therefore, the combination of significant steric bulk and strong electron-donating character in phosphadamantane ligands is expected to make the reductive elimination step a facile and rapid process within the catalytic cycle.

Isomerization and Other Elementary Steps

The catalytic prowess of transition metal complexes is fundamentally dictated by a sequence of elementary steps that constitute the catalytic cycle. For complexes incorporating this compound as a ligand, understanding these fundamental steps, including isomerization, is crucial for optimizing reaction conditions and improving catalyst design.

While detailed mechanistic studies specifically targeting this compound in isomerization reactions are not extensively documented in publicly available literature, insights can be drawn from the behavior of related phosphine ligands in similar catalytic transformations. Isomerization of olefins, a common and important industrial process, often proceeds via a metal-hydride addition-elimination mechanism. In such a cycle, a metal-hydride species, often formed by the oxidative addition of a hydrogen source or through β-hydride elimination, adds across the double bond of an olefin. The resulting metal-alkyl intermediate can then undergo β-hydride elimination to form a new olefin isomer and regenerate the metal-hydride catalyst.

Other elementary steps relevant to catalysis involving this phosphadamantane ligand include:

Ligand Association and Dissociation: The lability of the this compound ligand can be a critical factor. The dissociation of a ligand can open up a coordination site on the metal, allowing for substrate binding, while association can stabilize the metal center at other stages of the catalytic cycle.

Oxidative Addition and Reductive Elimination: These are key steps in many catalytic cycles, such as cross-coupling reactions. The electronic properties of the phosphadamantane ligand can influence the rates of these processes by affecting the electron density at the metal center.

Migratory Insertion: This step involves the insertion of an unsaturated molecule, such as an olefin or carbon monoxide, into a metal-ligand bond. The steric bulk of the this compound ligand can influence the regioselectivity of this insertion.

Due to the limited specific research on this compound in isomerization, a detailed data table on its performance in this specific reaction cannot be provided at this time.

Ligand Tuning Strategies for Enhanced Catalytic Activity and Selectivity

The modification of the ligand architecture is a powerful strategy to fine-tune the performance of a metal-based catalyst. For this compound, several tuning strategies can be envisaged to enhance its catalytic activity and selectivity. These strategies primarily revolve around modifying the steric and electronic properties of the ligand.

Electronic Tuning:

The electronic nature of the phosphadamantane ligand can be altered by introducing substituents on the adamantane (B196018) cage. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density at the phosphorus atom and, consequently, at the coordinated metal center.

Substituent Expected Electronic Effect on Phosphorus Potential Impact on Catalysis
Alkyl groupsElectron-donatingIncreased electron density on the metal, potentially enhancing oxidative addition rates.
Aryl groupsCan be tuned (electron-donating or -withdrawing)Allows for fine-tuning of electronic properties to optimize specific catalytic steps.
Halogenated groupsElectron-withdrawingDecreased electron density on the metal, potentially favoring reductive elimination.

Steric Tuning:

The steric bulk of the ligand is a critical parameter that can influence selectivity, particularly in asymmetric catalysis. While the parent this compound has a fixed cage structure, modifications can introduce steric bulk at various positions.

Modification Strategy Description Potential Impact on Selectivity
Substitution at bridgehead positionsIntroducing bulky groups at the carbon atoms of the adamantane skeleton.Can create a more sterically demanding environment around the metal center, influencing substrate approach and potentially enhancing enantioselectivity or regioselectivity.
Dimerization or oligomerizationLinking multiple phosphadamantane units.Can lead to the formation of bidentate or multidentate ligands, which can chelate to the metal center and impose stricter geometric constraints, thereby influencing selectivity.

The rational design of such modified ligands, guided by computational studies and mechanistic understanding, holds the key to unlocking the full catalytic potential of this compound and its derivatives. However, experimental data on the catalytic performance of such systematically modified ligands remains scarce in the current body of scientific literature.

Supramolecular Chemistry and Nanomaterials

Molecular Self-Assembly of 2,8,9-Trioxa-1-phosphadamantane and its Derivatives

The self-assembly of this compound and its derivatives into well-defined supramolecular structures is primarily driven by coordination-driven and non-covalent interactions. nih.gov The phosphorus atom in the cage can act as a monodentate ligand, coordinating with metal centers to form larger, discrete nanoscopic prisms and other polyhedral structures. nih.govresearchgate.net This coordination-driven self-assembly allows for the rational design of complex, three-dimensional architectures with internal cavities capable of encapsulating guest molecules. nih.govresearchgate.net

Derivatives of the parent cage, where functional groups are introduced, can further direct the self-assembly process. For instance, the introduction of pyridyl groups at the periphery of related cage molecules has been shown to facilitate the formation of robust coordination cages with platinum or palladium complexes. nih.gov The resulting structures often exhibit high stability and can be formed in a variety of solvents, highlighting the versatility of this approach. nih.gov The self-assembly process can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which provide evidence for the formation of the desired supramolecular constructs. nih.gov

The table below summarizes examples of self-assembled structures formed from related phosphine (B1218219) cage compounds, illustrating the principles that would govern the assembly of this compound derivatives.

Cage Compound DerivativeMetal Ion/LinkerAssembled StructureKey Features
1,3,5-Triaza-7-phosphaadamantane (B1222458) (PTA)Rh, Ru, PdCoordination complexesWater-soluble, catalytic activity
Tetrapyridyl-substituted cavitandsPd(II), Pt(II)Coordination cagesEllipsoidal cavity (840 ų), kinetically stable
Triaminotriptycene-based phosphineCu(I)Helicate-bridged cageChiral, emits circularly polarized light
Phosphine-functionalized triazinePd(II)Pd₆L₄ nanocageTraps and stabilizes guest molecules

This table presents data for analogous cage compounds to illustrate the principles of self-assembly applicable to this compound derivatives.

Intermolecular Forces Governing Aggregation and Packing

Hydrogen bonding plays a crucial role, particularly in derivatives containing hydroxyl or other hydrogen-bonding moieties. nih.gov The oxygen atoms within the trioxa- cage can also act as hydrogen bond acceptors. In the crystal lattice of related styryl-quinoline derivatives, multiple O–H···O, C–H···O, and O–H···N interactions lead to the formation of intricate supramolecular architectures such as helices and chains. nih.gov

π-π stacking is another significant interaction, especially in derivatives bearing aromatic substituents. nih.gov These interactions contribute to the stabilization of the crystal packing, often resulting in one-dimensional infinite chains or more complex three-dimensional networks. nih.gov

The presence of the phosphorus atom can also lead to pnictogen bonding , a non-covalent interaction where the phosphorus atom acts as a Lewis acid. These directional interactions, along with other weak bonding forces, can be analyzed using techniques like Hirshfeld surface analysis to understand their contribution to the supramolecular structure. nih.gov

Tailoring Thermal Resilience of Self-Assembled Structures

The thermal stability of self-assembled structures derived from this compound is a critical parameter for their application in functional materials. The inherent thermal and oxidative stability of the adamantane (B196018) cage provides a robust foundation. researchgate.net For instance, the related 1,3,5-triaza-7-phosphaadamantane (PTA) is noted for its exceptional stability. researchgate.net

The nature of the intermolecular interactions within the self-assembled architecture directly influences its thermal resilience. Structures held together by strong, directional forces like coordination bonds in metal-organic cages tend to exhibit higher thermal stability compared to those assembled solely through weaker van der Waals interactions. The choice of metal and ligand in coordination-driven self-assembly can be used to tune the kinetic stability of the resulting cages. For example, platinum-based cages have been shown to be more kinetically stable at room temperature than their palladium counterparts. nih.gov

For self-assembled monolayers on surfaces, the anchoring group is a key determinant of thermal stability. While direct data for this compound is limited, studies on phosphonic acid self-assembled monolayers (SAMs) on oxide surfaces demonstrate high thermal stability, with the phosphonic acid headgroup remaining intact at temperatures up to 500°C in some cases. This suggests that phosphadamantane-based anchoring groups could form thermally robust monolayers.

The table below shows the decomposition temperatures of various self-assembled structures, providing insight into how molecular design affects thermal resilience.

Self-Assembled SystemKey InteractionDecomposition/Degradation Temperature
Octadecylphosphonic acid SAM on Al₂O₃Phosphonate-surface bond> 400-500 °C
Polymerization-induced self-assembled nanoparticlesCovalent cross-linkingStable at elevated polymerization temperatures
Metal-organic cage (Pt-based)Coordination bondsKinetically stable at room temperature

This table provides data from related systems to illustrate the principles of thermal resilience.

Development of Functional Diamondoid-Based Nanomaterials

The unique, rigid, and well-defined three-dimensional structure of this compound makes it an attractive building block for the development of functional diamondoid-based nanomaterials. Diamondoids, which are hydrocarbon cages with a diamond-like structure, have been explored for applications in nanotechnology, and their heteroatom-containing analogues like phosphadamantanes offer expanded possibilities for functionalization.

Functionalization of the phosphadamantane core allows for the introduction of specific properties. For example, by attaching chromophores or other photoactive moieties, it is possible to create photoluminescent materials. researchgate.net The cage structure can also be incorporated into larger polymer networks or metal-organic frameworks (MOFs) to create materials with tailored porosity and catalytic activity. kit.edu The combination of polyoxometalates (POMs) with metal-organic frameworks (MOFs) to form POMOFs is an emerging area where cage-like structures can serve as functional components. kit.edu

Furthermore, the self-assembly of these functionalized building blocks can lead to the formation of nanostructured materials with ordered arrangements. For instance, the coordination-driven self-assembly of phosphine-containing cages can produce discrete, soluble nanoparticles with well-defined sizes and shapes, which is a key requirement for applications in nanomedicine and sensing. cam.ac.uk The internal cavities of these self-assembled cages can also be utilized to encapsulate guest molecules, leading to applications in drug delivery, catalysis, and molecular sensing. researchgate.net

Structural Control in Ordered Molecular Architectures

Achieving precise control over the structure of molecular architectures is a central goal in supramolecular chemistry and nanotechnology. For this compound and its derivatives, several strategies can be employed to dictate the final arrangement of molecules in a self-assembled system.

Molecular programming through the strategic placement of functional groups on the phosphadamantane scaffold is a primary method of structural control. The directionality and strength of non-covalent interactions such as hydrogen bonds and π-π stacking can be fine-tuned by the choice of substituents. nih.gov For example, the use of enantiopure subcomponents can lead to the formation of homochiral supramolecular cages, demonstrating a high level of stereochemical control. cam.ac.uk

Coordination chemistry offers a powerful tool for directing the assembly of specific geometries. The coordination preferences of the metal ions and the geometry of the phosphadamantane-based ligands dictate the size, shape, and symmetry of the resulting supramolecular cage. cam.ac.uk By carefully selecting the building blocks, it is possible to construct a wide range of architectures, from simple dimers to complex polyhedra. nih.govnih.gov

Hierarchical self-assembly , where pre-assembled structures act as building blocks for larger architectures, provides another level of control. For instance, individual supramolecular cages can be designed to interact with each other in a specific manner, leading to the formation of one-, two-, or three-dimensional arrays. The use of external stimuli, such as temperature or the presence of a template molecule, can also be used to guide the self-assembly process and select for a particular architecture.

Emerging Research Directions and Future Prospects

Development of Novel Functionalizations and Hybrid Systems

The strategic functionalization of the 2,8,9-Trioxa-1-phosphadamantane core is a key area of emerging research. The adamantane (B196018) scaffold provides a robust and sterically defined platform, while the phosphorus atom offers a site for chemical modification. rsc.org Scientists are exploring the introduction of various organic substituents to the adamantane framework to fine-tune the ligand's properties. rsc.org

One promising approach involves the P-arylation of the phosphadamantane core. nih.gov This method allows for the creation of a library of ligands with diverse electronic and steric profiles. For example, the synthesis of 1,3,5,7-tetramethyl-6-(2,4-dimethoxyphenyl)-2,4,8-trioxa-6-phosphaadamantane has been reported as a particularly effective ligand in Suzuki coupling reactions. nih.gov

Furthermore, the development of hybrid systems that incorporate the this compound moiety into larger molecular architectures is a growing field. These hybrid systems can combine the unique properties of the phosphadamantane cage with other functional units, leading to novel applications in areas such as asymmetric catalysis and materials science. The incorporation of adamantyl groups into phosphine (B1218219) ligands, such as in Xiang-Phos, has been shown to enhance catalytic activity in various cross-coupling reactions. nih.gov

Advanced Computational Modeling for Complex Systems

Computational modeling plays an increasingly vital role in understanding and predicting the behavior of complex chemical systems, including those involving this compound. nih.govnih.gov Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and coordination properties of these caged phosphine ligands. nih.gov These theoretical studies provide valuable insights into ligand-metal interactions, which are crucial for the rational design of new catalysts. nih.gov

Advanced modeling techniques are also being used to predict the outcomes of catalytic reactions. By simulating the entire catalytic cycle, researchers can identify key intermediates and transition states, leading to a deeper understanding of the reaction mechanism. This knowledge can then be used to optimize reaction conditions and develop more efficient catalytic systems. For instance, computational models can help in screening virtual libraries of functionalized phosphadamantane ligands to identify the most promising candidates for a specific application before their synthesis and experimental testing. nih.gov

Exploration of New Catalytic and Material Science Applications

The unique structural and electronic properties of this compound and its derivatives make them highly promising for a range of catalytic applications. rsc.orgrsc.org These caged phosphines have shown significant potential as ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental processes in organic synthesis. rsc.orgnih.gov The steric bulk of the adamantane cage can influence the selectivity of a reaction, while the electronic nature of the phosphorus atom can be tuned to modulate the reactivity of the metal center. rsc.org

Beyond catalysis, adamantane-based compounds are finding new applications in materials science. rsc.orgresearchgate.net The rigid and thermally stable nature of the adamantane core makes it an attractive building block for the construction of robust and porous materials. wikipedia.org For example, phosphine-containing porous organic cages have been developed for the stabilization of palladium nanoparticles, leading to highly active and recyclable catalysts for various cross-coupling reactions. acs.org The incorporation of this compound units into such materials could lead to enhanced performance and new functionalities.

Recent research has also highlighted the potential of adamantane-type clusters in nonlinear optics. rsc.orgresearchgate.net While this research has primarily focused on inorganic adamantane-type compounds, the principles could be extended to functionalized phosphadamantanes, opening up new avenues for the development of advanced optical materials.

Rational Design Principles for Adamantane-Based Architectures

The development of rational design principles is essential for the systematic creation of adamantane-based architectures with tailored properties. nih.gov This involves a synergistic approach that combines synthetic chemistry, computational modeling, and thorough characterization. nih.gov The goal is to establish clear structure-property relationships that can guide the design of new ligands and materials.

The "DalPhos" family of cage phosphine ligands serves as an excellent example of how rational ligand design can lead to highly effective catalysts for challenging cross-coupling reactions. nih.gov The systematic modification of the ligand structure has resulted in catalysts with broad substrate scope and high efficiency. A similar approach applied to this compound and its derivatives holds great promise for future advancements in catalysis and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,8,9-Trioxa-1-phosphadamantane, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves phosphine-adamantane framework assembly via phospha-Mannich reactions. For example, secondary phosphines react with formaldehyde and amines under acidic conditions to form the adamantane-like cage structure. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of intermediates and controlling temperature (60–80°C) to optimize yield .
  • Characterization Tip : Confirm the product’s purity via 31^{31}P NMR (δ ~25–30 ppm for P(III)) and 1^{1}H NMR (distinct adamantane proton splitting patterns). X-ray crystallography is recommended for structural validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocol : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation. Use gloveboxes for air-sensitive manipulations. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : 31^{31}P NMR identifies oxidation states (e.g., P(III) vs. P(V)).
  • IR : Look for P–O stretching vibrations (~950–1050 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 216.21) .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis, and what mechanistic insights exist?

  • Mechanistic Analysis : The ligand’s rigid adamantane backbone enhances steric protection of metal centers while its P-donor site facilitates electron transfer. For example, in Suzuki-Miyaura coupling, it stabilizes Pd(0) intermediates, reducing catalyst deactivation. Monitor reaction progress via 31^{31}P NMR to track ligand-metal coordination shifts .
  • Case Study : In hydroformylation, compare turnover frequencies (TOF) with PTA (1,3,5-Triaza-7-phosphaadamantane) to evaluate electronic effects .

Q. How can researchers resolve contradictions in reported proton affinities or reactivity data for this compound?

  • Data Reconciliation Strategy :

Cross-validate gas-phase basicity measurements using bracketing methods (e.g., ion cyclotron resonance) and computational DFT calculations (B3LYP/6-311++G**).

Account for solvent effects: Compare reactivity in polar (e.g., H2_2O) vs. nonpolar (e.g., toluene) media to isolate environmental influences .

  • Table : Key Physicochemical Data from Literature

PropertyValue (Gas Phase)Reference
Proton Affinity213.8 kcal/mol
Gas-Phase Basicity206.0 kcal/mol

Q. What experimental designs are optimal for studying its stability under oxidative or thermal stress?

  • Degradation Studies :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C).
  • Oxidative Stability : Expose to O2_2 at elevated temperatures and monitor via 31^{31}P NMR for P=O formation.
  • Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks to simulate long-term degradation .

Q. How does this compound interact with lanthanides or late transition metals?

  • Coordination Chemistry :

  • Synthesize [M(L)n_n] complexes (M = Ni, Pd; n = 1–2) and characterize via XAS (X-ray absorption spectroscopy) to assess metal-ligand bond distances.
  • Compare catalytic activity in C–C coupling vs. hydrogenation to probe ligand versatility .

Q. What computational models best predict its reactivity in catalytic cycles?

  • Modeling Approach :

  • Use DFT (B3LYP-D3/def2-TZVP) to map reaction pathways, including transition states for oxidative addition/reductive elimination.
  • Validate against experimental kinetics (e.g., Eyring plots for activation parameters) .

Methodological Notes

  • Contradiction Management : Apply triangulation by combining experimental, computational, and literature data to resolve discrepancies .
  • Safety Compliance : Always reference SDS documents for hazard mitigation and disposal protocols .

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